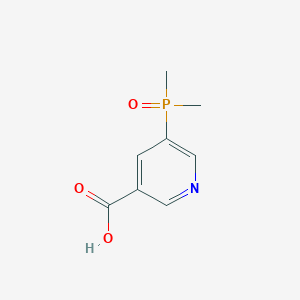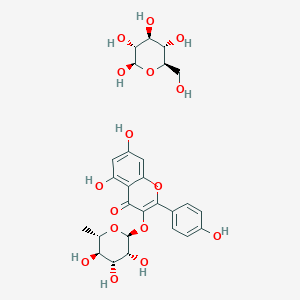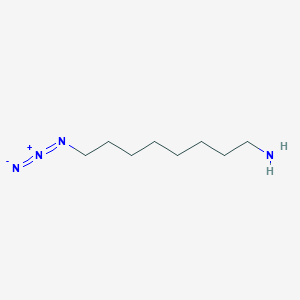
8-Azidooctan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azidooctan-1-amine is an organic compound with the molecular formula C8H18N4. It is characterized by the presence of an azido group (-N3) attached to an octanamine chain. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Azidooctan-1-amine can be synthesized through the reaction of 1-octanamine with sodium azide in the presence of a suitable solvent. The reaction typically requires heating and stirring to ensure complete conversion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 8-Azidooctan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Substitution: Various substituted octanamines.
Reduction: 1-Octanamine.
Oxidation: Oxidized derivatives of octanamine.
Scientific Research Applications
8-Azidooctan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of biomolecular interactions and labeling of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Azidooctan-1-amine involves its ability to participate in azide-alkyne cycloaddition reactions, commonly known as click chemistry. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azido group acts as a reactive site, allowing the compound to form stable triazole linkages with alkyne-containing molecules .
Comparison with Similar Compounds
1-Octanamine: Lacks the azido group, making it less reactive in click chemistry.
8-Azidooctane: Similar structure but without the amine group, limiting its applications in certain reactions.
Azidoalkanes: General class of compounds with varying chain lengths and functional groups.
Uniqueness: 8-Azidooctan-1-amine is unique due to the presence of both an azido group and an amine group, allowing it to participate in a wide range of chemical reactions and making it highly versatile in scientific research .
Properties
IUPAC Name |
8-azidooctan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4/c9-7-5-3-1-2-4-6-8-11-12-10/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWKLPMHGKKSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=[N+]=[N-])CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-[Methyl-bis(trimethylsilyloxy)silyl]propylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B8087201.png)
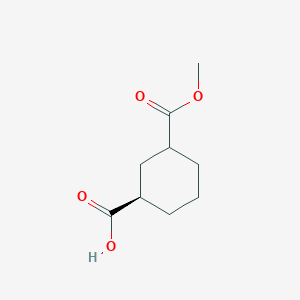
![3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid)](/img/structure/B8087211.png)
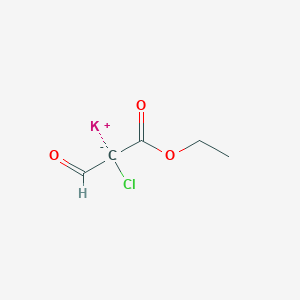
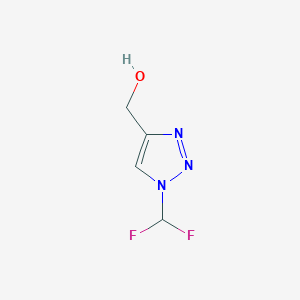






![ethyl (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate](/img/structure/B8087268.png)
